Propane-1-sulfonyl fluoride
Overview
Description
Propane-1-sulfonyl fluoride is an organosulfur compound characterized by the presence of a sulfonyl fluoride group attached to a propane backbone. This compound is notable for its stability and reactivity, making it a valuable intermediate in various chemical processes. It has found applications in organic synthesis, chemical biology, and materials science due to its unique properties.
Mechanism of Action
Target of Action
Propane-1-sulfonyl fluoride, like other sulfonyl fluorides, primarily targets proteins and amino acids in biological systems . These compounds are used as electrophilic warheads by both medicinal chemists and chemical biologists . The balance of reactivity and stability that is so attractive for these applications .
Mode of Action
The mode of action of this compound involves the formation of a stable covalent linkage between a protein and its interacting biomolecule . This transformative process converts the transient and reversible protein-biomolecule interaction into a stable binding complex . The compound reacts with the nucleophile on the target via Sulfur (VI) Fluoride Exchange (SuFEx), irreversibly cross-linking the interacting biomolecules .
Biochemical Pathways
The biochemical pathways affected by this compound are diverse, given the compound’s broad reactivity with proteins and amino acids . The compound’s action can influence various biochemical pathways depending on the specific proteins it targets.
Pharmacokinetics
Sulfonyl fluorides are known for their resistance to hydrolysis under physiological conditions, which may impact their bioavailability .
Result of Action
The result of this compound’s action is the formation of a stable covalent bond with its target, leading to changes in the target’s function . This can have various molecular and cellular effects depending on the specific target and the biological context.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the pH of the environment can impact the compound’s reactivity. Sulfonyl fluorides are known for their stability under physiological conditions , suggesting that they can maintain their reactivity in various biological environments.
Biochemical Analysis
Biochemical Properties
Propane-1-sulfonyl fluoride plays a crucial role in biochemical reactions, particularly as an electrophilic warhead. It interacts with a variety of enzymes, proteins, and other biomolecules. One notable interaction is with serine proteases, where this compound acts as an inhibitor by covalently modifying the active site serine residue . This interaction is highly specific and irreversible, making it a powerful tool for studying enzyme function and inhibition.
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by inhibiting key enzymes involved in cell signaling pathways, gene expression, and cellular metabolism. For instance, the inhibition of serine proteases by this compound can lead to altered cell signaling and gene expression patterns, ultimately affecting cellular metabolism and function .
Molecular Mechanism
The molecular mechanism of action of this compound involves its ability to covalently bind to the active site of target enzymes, particularly serine proteases. This binding results in the inhibition of enzyme activity, preventing the normal catalytic function of the enzyme. Additionally, this compound can induce changes in gene expression by modulating the activity of transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under physiological conditions, but it can undergo degradation under certain conditions, such as exposure to strong acids or bases. Long-term studies have shown that this compound can have lasting effects on cellular function, particularly in in vitro and in vivo models .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can effectively inhibit target enzymes without causing significant toxicity. At higher doses, this compound can induce toxic effects, including cellular damage and adverse physiological responses. These threshold effects highlight the importance of careful dosage optimization in experimental settings .
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. The compound can affect metabolic flux and metabolite levels by inhibiting key enzymes involved in metabolic processes. For example, the inhibition of serine proteases by this compound can lead to altered metabolic pathways and changes in metabolite concentrations .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions can influence the localization and accumulation of the compound, affecting its overall activity and function. The distribution of this compound within different cellular compartments can also impact its efficacy and specificity in targeting enzymes .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can enhance the specificity and potency of this compound in inhibiting target enzymes and modulating cellular processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: The most common method for synthesizing propane-1-sulfonyl fluoride involves the chlorine-fluorine exchange reaction of propane-1-sulfonyl chloride with potassium fluoride or potassium bifluoride in an aqueous solution . This method is favored due to its simplicity and efficiency. Another approach involves the direct fluorosulfonylation using fluorosulfonyl radicals, which provides a concise and effective route for the formation of the sulfonyl fluoride group .
Industrial Production Methods: In industrial settings, this compound is typically produced through large-scale chlorine-fluorine exchange reactions. The use of phase transfer catalysts, such as 18-crown-6-ether in acetonitrile, can enhance the efficiency of these reactions . Additionally, the use of sulfuryl fluoride gas and other solid reagents like fluorodiethylaminosulfur trifluoride (FDIT) and aminosulfur trifluoride (AISF) has been reported for the industrial production of sulfonyl fluorides .
Chemical Reactions Analysis
Types of Reactions: Propane-1-sulfonyl fluoride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles, such as amines and alcohols, to form sulfonamides and sulfonate esters, respectively.
Oxidation and Reduction: While less common, it can participate in oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like potassium fluoride, potassium bifluoride, and phase transfer catalysts are commonly used.
Oxidation: Strong oxidizing agents can be employed, though these reactions are less frequently encountered.
Major Products:
Sulfonamides: Formed through the reaction with amines.
Sulfonate Esters: Formed through the reaction with alcohols.
Scientific Research Applications
Propane-1-sulfonyl fluoride has a wide range of applications in scientific research:
Chemical Biology: It is used as a covalent probe for labeling protein binding sites, enabling the study of protein interactions and functions.
Medicinal Chemistry: It serves as a building block for the synthesis of protease inhibitors and other bioactive molecules.
Materials Science: Its stability and reactivity make it a valuable intermediate in the synthesis of advanced materials.
Comparison with Similar Compounds
Propane-1-sulfonyl Chloride: Similar in structure but more reactive due to the presence of a chlorine atom instead of fluorine.
Methane-1-sulfonyl Fluoride: A smaller analog with similar reactivity but different physical properties.
Ethane-1-sulfonyl Fluoride: Another analog with a shorter carbon chain, affecting its reactivity and applications.
Uniqueness: Propane-1-sulfonyl fluoride is unique due to its balance of stability and reactivity, making it a versatile intermediate in various chemical processes. Its ability to form stable covalent bonds with nucleophilic residues in proteins sets it apart from other sulfonyl fluorides .
Properties
IUPAC Name |
propane-1-sulfonyl fluoride | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7FO2S/c1-2-3-7(4,5)6/h2-3H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTYOGLNTEZDFOL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7FO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901311629 | |
Record name | 1-Propanesulfonyl fluoride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901311629 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
762-69-6 | |
Record name | 1-Propanesulfonyl fluoride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=762-69-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Propanesulfonyl fluoride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901311629 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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